The table below summarizes the core chemical and physical data for Sulfaethoxypyridazine:
| Property | Value |
|---|---|
| CAS Registry Number | 963-14-4 [1] [2] [3] |
| Chemical Formula | C₁₂H₁₄N₄O₃S [1] [2] [3] |
| Molecular Weight | 294.33 g/mol [1] [2] |
| Melting Point | 182-184 °C [3] |
| Density | ~1.416 g/cm³ [3] |
| IUPAC Name | 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide [2] |
This compound is a competitive inhibitor of dihydropteroate synthase in the bacterial folate synthesis pathway [1]. The following diagram illustrates this mechanism and its consequences:
This compound (SEP) competes with PABA to inhibit folate synthesis [1].
While its human medicinal use has declined, this compound remains a tool in research, particularly for studying bacterial resistance and environmental impact.
Prolonged administration has been linked to adverse effects in animal studies, primarily the development of cataracts in dogs and rats [1] [2] [3]. Other noted effects include changes in thyroid and pituitary gland weights [3].
The table below summarizes key methodologies for detecting and analyzing this compound:
| Technique | Application Context | Key Details |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Multi-residue screening in fish and shrimp [3]. | Part of a method for 26 veterinary drugs. |
| Liquid Chromatography-Fluorescence Detection (LC-FLD) | Determining sulfonamide residues in animal tissues [1]. | Involves automated pre-column derivatization. |
| Fluorescence Polarization Immunoassay (FPIA) | Detection of sulfamethoxypyridazine and sulfachloropyridazine [4]. | Utilizes a monoclonal antibody for detection. |
| High-Pressure Liquid Chromatography (HPLC) | Determining sulfamethazine in bovine and porcine tissues [1]. | Reversed-phase chromatography. |
This compound is part of the broader sulfonamide (sulfa drug) family. Its core structure consists of a sulfanilamide moiety, and its specific activity is defined by the N1 substituent, which in this case is a 6-ethoxypyridazine group [1] [6].
Sulfaethoxypyridazine is a sulfonamide antibiotic, and its primary mechanism of action is the inhibition of bacterial folate synthesis [1] [2].
The table below summarizes the key elements of this mechanism:
| Aspect | Description |
|---|---|
| Drug Class | Sulfonamide antibiotic [3] [1] |
| Primary Target | Enzyme Dihydropteroate Synthase (DHPS) [2] |
| Molecular Process | Competitive inhibition of DHPS, blocking the incorporation of Para-Aminobenzoic Acid (PABA) into dihydrofolic acid [2] |
| Biological Consequence | Inhibition of bacterial folate synthesis pathway, leading to halted synthesis of purines, pyrimidines, and ultimately, bacterial DNA/RNA [1] [2] |
| Spectrum of Activity | Effective against a broad spectrum of Gram-positive and Gram-negative bacteria [2] |
This mechanism is selective for bacteria because unlike mammals that obtain folate from their diet, most bacteria must synthesize it de novo. By mimicking PABA, sulfonamides effectively shut down this essential pathway in susceptible bacteria [1].
The following diagram illustrates the logical sequence of this antibacterial action:
For research and development purposes, the basic chemical identifier and main application of this compound are summarized below.
Table 1: Chemical Identification
| Property | Details |
|---|---|
| IUPAC Name | 4-amino-N-(6-ethoxypyridazin-3-yl)benzene-1-sulfonamide [3] |
| Chemical Formula | C12H14N4O3S [3] |
| CAS Number | 963-14-4 [3] |
| Molecular Weight | 294.33 g/mol [3] |
Table 2: Primary Applications
| Area of Use | Specific Application |
|---|---|
| Veterinary Medicine | Treatment of bacterial infections in livestock and poultry, particularly for respiratory, urinary, and enteric systems [2]. Its long-acting nature allows for optimized treatment regimens [2]. |
| Pharmaceutical Industry | Used as a reference standard for analytical purposes, such as method validation and quality control [2]. |
The search results indicate that specific, detailed experimental data for this compound is limited. To build a comprehensive whitepaper, you may need to pursue these avenues:
Sulfaethoxypyridazine exerts its antibacterial effect by targeting the folate synthesis pathway in bacteria [1]. The diagram below illustrates this mechanism and the experimental workflow for studying it.
Research workflow for studying this compound's mechanism and developing detection assays.
Research has quantified the efficacy and safety of this compound, primarily in veterinary settings. The following table summarizes key findings from animal studies:
| Aspect | Tested Species/Model | Key Findings |
|---|---|---|
| Efficacy | Artificially infected chickens and turkeys | Effective against fowl cholera (Pasteurella multocida) [1]. |
| Efficacy | Chickens (Salmonella gallinarum) | Development of bacterial resistance observed with continuous feeding [1]. |
| Safety & Toxicity | Laying hens and broilers | Demonstrated safety in these poultry types [1]. |
| Safety & Toxicity | Dogs and rats | Prolonged feeding led to the development of cataracts [1]. |
| Pharmacokinetics | Calves | Blood concentrations were significantly increased by water deprivation and forced exercise [1]. |
For regulatory and research purposes, accurate detection of this compound residues is crucial. The table below outlines parameters for a modern, high-sensitivity analytical method:
| Parameter | Details |
|---|---|
| Analytical Technique | Signal-amplified Fluorescence Polarization Assay (FPA) [2]. |
| Recognition Element | Mutated dihydropteroate synthase (DHPS) from S. aureus with enhanced affinity [2]. |
| Detection Sensitivity (LOD) | 0.03 - 1.16 ng/mL for 35 different sulfonamides [2]. |
| Key Improvement | Use of a fluorescent tracer with two fluorophore molecules, improving sensitivity 2.8 to 8.6-fold over conventional methods [2]. |
| Application | High-throughput screening of 35 sulfonamides in pork [2]. |
This protocol is adapted from recent research for detecting sulfonamide residues, including this compound, using a mutated DHPS receptor [2].
This compound remains an important compound in veterinary medicine and food safety. Its well-defined mechanism and the development of advanced detection methods make it a relevant model for understanding sulfonamide antibiotics.
Sulfaethoxypyridazine functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) [1]. It mimics the natural substrate para-aminobenzoic acid (pABA), competing for binding to the active site of DHPS [1] [2]. This competition prevents the enzyme from catalyzing the condensation of pABA with dihydropterin pyrophosphate, a critical step for producing dihydropteroate [3]. The following diagram illustrates the folate biosynthesis pathway and the drug's inhibitory site.
Without Tetrahydrofolate, bacteria cannot synthesize purines, thymine, and key amino acids like methionine and serine, leading to the cessation of DNA/RNA synthesis and eventual cell death [3] [4].
The quantitative data below provides measurable evidence for the drug's mechanism and historical use.
| Parameter | Value / Measurement | Context / Assay |
|---|---|---|
| Enzyme Inhibition (Ki for SMX) | 5.1 µM [2] | In vitro DHPS activity assay measuring inhibition by sulfamethoxazole (SMX), a representative sulfonamide [2]. |
| Catalytic Efficiency (kcat/KM) of Sul enzymes vs. DHPS | No significant difference [2] | Enzyme kinetics assay comparing pABA utilization by resistant Sul enzymes and sensitive DHPS [2]. |
| Efficacy & Safety in Poultry | Effective against fowl cholera; safe in laying chickens & broilers [1] | In vivo study in artificially infected chickens and turkeys [1]. |
| Toxicity in Mammals | Cataract development [1] | Prolonged feeding studies in dogs and rats [1]. |
A major challenge with sulfonamides is the emergence of resistance, primarily through plasmid-borne sul genes that code for alternative, sulfonamide-insensitive DHPS enzymes [2]. The key structural feature enabling this resistance is a Phe-Gly sequence in the pABA-binding region of Sul enzymes, which sterically hinders sulfonamide binding while still permitting pABA utilization [2].
Key Experimental Protocol: In trans Complementation of E. coli ΔfolP [2] This assay determines whether a gene can confer sulfonamide resistance and restore bacterial growth by complementing a chromosomal DHPS deficiency.
sul1, sul2, or wild-type folP) is cloned into an expression plasmid.folP gene (encoding DHPS) deleted (ΔfolP) is used. This mutant cannot synthesize folate and will not grow unless the medium is supplemented with folate precursors or the functional enzyme is provided.The elucidation of the Phe-Gly motif in Sul enzymes provides a precise molecular explanation for sulfonamide resistance [2]. This knowledge is crucial for designing next-generation sulfonamides that can overcome this specific resistance mechanism, potentially by exploiting structural differences around the Phe-Gly region [2].
The folate synthesis pathway remains a valuable target for antibacterial development. Future efforts may explore polypharmacology—designing single inhibitors that target multiple enzymes in the pathway—to reduce the likelihood of resistance emerging [4].
The table below summarizes the core identifiers and predicted properties of Sulfaethoxypyridazine as gathered from chemical databases [1].
| Category | Details |
|---|---|
| CAS Number | 963-14-4 [1] |
| Chemical Formula | C12H14N4O3S [1] |
| Average Weight | 294.33 g/mol [1] |
| IUPAC Name | 4-amino-N-(6-ethoxypyridazin-3-yl)benzene-1-sulfonamide [1] |
| Drug Status | Experimental, Vet Approved [1] |
| Synonyms | N1-(6-ethoxypyridazin-3-yl)sulphanilamide [1] |
| Water Solubility | 0.221 mg/mL (Predicted) [1] |
While a specific mechanism for this compound is not detailed in the search results, it belongs to the sulfonamide class of antibiotics. These drugs share a common mechanism of action, which can be visualized in the following diagram of bacterial folate synthesis inhibition:
Sulfonamides competitively inhibit bacterial folate synthesis [2] [3].
This compound and other sulfonamide antibiotics act as competitive antagonists [2]. They mimic the natural substrate PABA (para-aminobenzoic acid), competing for the active site of the bacterial enzyme dihydropteroate synthase (DHPS) [2] [3]. By blocking this enzyme, they inhibit the synthesis of dihydrofolic acid, an essential precursor for bacterial nucleic acid production [2] [3].
Although a specific protocol for this compound was not found, the determination of sulfonamide residues in biological tissues is commonly performed using Liquid Chromatography (LC) with various detection methods. The table below outlines key aspects of these analytical techniques, based on methods used for related sulfonamides [4].
| Method Aspect | Description |
|---|---|
| Primary Technique | High-Performance Liquid Chromatography (HPLC) [4] |
| Detection Methods | Fluorescence, Mass Spectrometry (MS), UV Detection [4] |
| Sample Matrix | Animal tissues, meat, fish, milk [4] |
| Sample Preparation | Often involves solid-phase extraction (SPE) [4] |
| Internal Standards | Deuterated sulfonamides (e.g., Sulfamethizole-D4) for MS [4] |
This compound has been evaluated in veterinary medicine, with studies dating back to the 1960s concerning its use in swine, heifers, and poultry [1]. The broader sulfonamide class remains a cornerstone for developing new drugs with antimicrobial, antidiabetic, and anticancer properties [3].
The search results indicate a lack of very recent, publicly available primary research focused specifically on this compound. To obtain the depth of information required for a whitepaper, I suggest you:
Sulfaethoxypyridazine is a sulfonamide antibiotic. The provided data offers indirect insights into its properties, though not the specific numerical values you need.
| Property | Available Information / Context |
|---|---|
| CAS Registry Number | 963-14-4 [1] |
| Molecular Formula | C₁₂H₁₄N₄O₃S [1] |
| Related Compound | Sulfamethoxypyridazine (a structurally similar sulfonamide) has established solubility in ethyl acetate + ethanol mixtures [2]. |
| Stability Note | Sulfonamides as a class (e.g., sulfadiazine) are generally very stable in various aqueous solutions, including at different pH levels and temperatures, over extended periods (e.g., 70 days) [3]. |
While direct methodologies for this compound are not detailed, the search results outline common scientific approaches relevant to studying its behavior.
The following diagram illustrates a generalized experimental workflow for assessing drug stability, based on the protocols identified in the search results.
A generalized workflow for drug stability testing
The synthesis of Sulfamethoxypyridazine is a two-step process that begins with 3,6-dichloropyridazine and sulfanilamide [1] [2].
Figure 1: The two-step synthesis pathway of Sulfamethoxypyridazine.
While a full protocol for Sulfamethoxypyridazine is unavailable, recent research on synthesizing similar sulfa drug derivatives provides context on modern characterization and evaluation techniques.
Table 1: Analytical Techniques for Characterizing Sulfa Drug Derivatives
| Technique | Acronym | Purpose in Characterization |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy | FT-IR | Identifies functional groups and confirms bond formation (e.g., C=N in Schiff bases) [3]. |
| Nuclear Magnetic Resonance | (^1)H & (^13)C NMR | Determines molecular structure, confirms proton environments, and identifies key carbon types (e.g., iminic carbon C=N ~δ 157-162 ppm) [3] [4]. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Confirms molecular weight and purity of the synthesized compound [3]. |
Table 2: Example Biological Activities of Related Sulfa Drugs
| Sulfa Drug / Derivative | Reported Biological Activity | Key Findings / Potency |
|---|---|---|
| Sulfapyridine-derived Schiff base (SPD-3) | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 12.98 ± 0.11 nM, suggesting potential for Alzheimer's disease treatment [3]. |
| Sulfadiazine-derived Schiff bases | Urease Inhibition | Multiple derivatives showed significant activity. The most potent compound (3l) had an IC₅₀ of 2.21 ± 0.45 µM, about 10x more potent than standard thiourea [4]. |
| Sulfamethoxypyridazine | Antibacterial | A long-acting sulfonamide antibiotic effective against Gram-positive and Gram-negative bacteria [2] [5]. |
Based on the synthesis of analogous compounds, here is a generalized framework for how the synthesis and analysis of Sulfamethoxypyridazine could be approached:
The table below summarizes the key identifying information and structural data available for Sulfaethoxypyridazine.
| Property | Details |
|---|---|
| IUPAC Name | 4-amino-N-(6-ethoxypyridazin-3-yl)benzenes-1-sulfonamide [1] |
| Chemical Formula | C₁₂H₁₄N₄O₃S [1] |
| Average Molecular Weight | 294.33 g/mol [1] |
| CAS Registry Number | 963-14-4 [1] [2] |
| SMILES | CCOc1ccc(NS(=O)(=O)c2ccc(N)cc2)nn1 [2] |
| InChI Key | FFJIWWBSBCOKLS-UHFFFAOYSA-N [1] [2] |
| Canonical SMILES | CCOC1=CC=C(NS(=O)(=O)C2=CC=C(N)C=C2)N=N1 [1] |
While specific spectral details are not listed in the search results, the compound is recognized as suitable for standard analytical techniques.
The following diagram outlines a general experimental workflow you could follow to characterize this compound, based on common laboratory practices.
A proposed workflow for the spectral characterization of this compound.
Sulfaethoxypyridazine is a sulfonamide antibacterial agent that has established itself as a valuable therapeutic option in veterinary medicine, particularly in food-producing animals and companion animals. As a derivative of sulfanilamide, the compound belongs to the broader class of sulfonamides, which remain among the most widely used antibacterial agents in veterinary practice due to their cost-effectiveness and demonstrated efficacy against common bacterial pathogens [1]. This compound is characterized as a long-acting sulfonamide with enhanced lipid solubility, contributing to its prolonged duration of action compared to shorter-acting counterparts like sulfisoxazole [1]. The chemical structure features the characteristic sulfonamide group attached to an ethoxypyridazine ring, which influences its distribution kinetics and antibacterial potency [2].
In clinical veterinary practice, this compound is primarily utilized as feedstuffs for herd-level administration, allowing for efficient mass medication in production animals [2]. The drug's pharmacokinetic profile, including good oral bioavailability and extended elimination half-life, supports this administration approach by maintaining therapeutic concentrations over prolonged periods. This compound demonstrates particular efficacy against susceptible respiratory pathogens and gastrointestinal infections when administered via feed or water systems [1]. Its continued use in veterinary medicine reflects its established safety profile and economic advantages, though appropriate withdrawal times must be observed in food animals to prevent residue violations.
This compound exerts its bacteriostatic effect through a competitive antagonism of microbial folate synthesis. The drug structurally resembles para-aminobenzoic acid (PABA), an essential substrate in bacterial folate metabolism. This compound competitively inhibits the bacterial enzyme dihydropterate synthetase (DPS), which normally facilitates the incorporation of PABA into dihydrofolic acid [1]. This sequential blockade of the folate pathway prevents the synthesis of tetrahydrofolic acid, an essential cofactor in single-carbon transfer reactions necessary for the synthesis of purine bases, thymidine, and ultimately bacterial DNA and RNA [1].
The bacteriostatic nature of this compound means that adequate host defense mechanisms are crucial for successful therapeutic outcomes when used as a sole agent [1]. The antibacterial effect exhibits concentration-dependent characteristics, with higher concentrations potentially achieving bactericidal activity, particularly in the urinary tract where the drug becomes concentrated [1]. A notable latent period exists before the manifestation of antibacterial effects, as bacteria must deplete their existing stores of folic acid, purines, and thymidine before growth inhibition becomes apparent [1].
Bacterial resistance to this compound can occur through multiple mechanisms, both chromosomally and plasmid mediated [1]. The most common resistance mechanism involves mutations in dihydropterate synthetase that decrease the enzyme's affinity for sulfonamides while maintaining its capacity to bind PABA [1]. Additionally, some bacteria develop overproduction of PABA, which can overcome the competitive inhibition through mass action effects. This particular resistance mechanism explains why sulfonamides demonstrate reduced efficacy in purulent environments, where decaying neutrophils release substantial PABA [1].
Table 1: Bacterial Resistance Mechanisms to this compound
| Resistance Mechanism | Genetic Basis | Impact on Efficacy |
|---|---|---|
| Altered dihydropterate synthetase | Chromosomal mutation | Decreased drug binding affinity |
| PABA overproduction | Plasmid-mediated | Competitive reversal of inhibition |
| Alternative metabolic pathways | Multiple genes | Bypass of folate pathway |
| Reduced drug permeability | Membrane protein mutations | Decreased intracellular concentration |
The potentiated sulfonamide approach significantly enhances the efficacy of this compound. By combining this compound with dihydrofolate reductase inhibitors such as trimethoprim, ormetoprim, or pyrimethamine, a sequential blockade of the folate pathway occurs [1]. This combination produces synergistic bactericidal activity against susceptible organisms, as both enzymes in the folate biosynthesis pathway are inhibited simultaneously [1]. The optimal ratio for synergy in vitro is approximately 1:20 (sulfonamide to trimethoprim), though commercial preparations typically use a 1:5 ratio due to pharmacokinetic considerations [1].
This compound demonstrates a broad antibacterial spectrum against both gram-positive and gram-negative bacteria, with additional activity against certain protozoal organisms [1]. The drug shows particular efficacy against Streptococcus spp., Staphylococcus spp., Salmonella, Pasteurella, Corynebacterium, and specific strains of Escherichia coli [1]. The antimicrobial activity extends to Nocardia and Actinomyces species, making it valuable for treating unusual infections in veterinary patients. Against protozoal pathogens, this compound exhibits activity against coccidia and Toxoplasma spp., especially when combined with pyrimethamine [1].
The susceptibility profile of this compound must be interpreted with consideration of emerging resistance patterns. Several bacterial genera display variable susceptibility, including Enterobacter, Klebsiella, Proteus, and Clostridium species, which may initially respond to therapy but frequently develop resistance [1]. Importantly, several pathogens are considered intrinsically resistant to this compound, including Rickettsiae, mycoplasmas, Pseudomonas, Bacteroides, and most Chlamydia species [1]. The presence of purulent material significantly diminishes efficacy due to the release of PABA from neutrophil decay, which competitively antagonizes the drug's activity [1].
Table 2: Antimicrobial Spectrum of this compound
| Microorganism Category | Representative Susceptible Pathogens | Resistant Pathogens |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus, Streptococcus spp. | Enterococcus faecalis |
| Gram-negative bacteria | Escherichia coli, Salmonella spp., Pasteurella spp. | Pseudomonas aeruginosa, Bacteroides fragilis |
| Protozoa | Coccidia, Toxoplasma gondii (with pyrimethamine) | Cryptosporidium spp. |
| Other organisms | Actinomyces spp., Nocardia spp. | Mycoplasma spp., Chlamydia spp. |
This compound exhibits favorable pharmacokinetic properties that support its classification as a long-acting sulfonamide in most species. The drug is rapidly and completely absorbed from the gastrointestinal tract in monogastric animals, though absorption may be delayed in ruminants experiencing ruminal stasis [1]. This compound distributes widely throughout the body via the extracellular fluid, with concentrations in various body fluids reaching 50-90% of plasma levels [1]. The drug demonstrates moderate protein binding, which influences its distribution pattern, with the unbound fraction representing the therapeutically active component.
The elimination characteristics of this compound contribute to its prolonged duration of action. Unlike highly soluble sulfonamides like sulfisoxazole that are rapidly excreted unchanged in urine (>90% within 24 hours), this compound undergoes more complex metabolism and elimination pathways [1]. The drug is partially metabolized in the liver through N4-acetylation, and the acetylated metabolites exhibit reduced water solubility compared to the parent compound [1]. This metabolic pathway has clinical significance, as decreased solubility of acetylated derivatives may predispose to crystalluria, particularly in dehydrated patients or those with acidic urine.
For research and quality control purposes, this compound VETRANAL is available as an analytical standard with defined purity specifications [3]. Proper handling and storage are critical for maintaining standard integrity. The analytical standard should be stored at 2-8°C with attention to the labeled expiration date, as the compound has a limited shelf life [3]. The standard is suitable for both HPLC and gas chromatography applications, providing versatility in analytical method development [3].
Standard Preparation Protocol: Accurately weigh 10.0 ± 0.1 mg of this compound analytical standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with appropriate mobile phase (typically acetonitrile:water 50:50 v/v) to prepare a 1 mg/mL stock standard solution. Sonicate for 5 minutes to ensure complete dissolution. Prepare working standards through serial dilution in mobile phase to cover the expected concentration range (typically 0.1-100 μg/mL). Filter through a 0.45 μm nylon or PTFE membrane before injection to prevent column contamination [3].
Quality Control Assessment: System suitability should be evaluated through five replicate injections of a middle-range standard (10 μg/mL). The relative standard deviation of peak areas should not exceed 2.0%, and tailing factor should be less than 2.0. Calibration curves should demonstrate linearity with correlation coefficients (r²) ≥ 0.999 across the validated range. Retention time consistency should be maintained with ≤ 1% variation between injections [3].
The following protocol describes a validated reversed-phase HPLC method for quantifying this compound in pharmaceutical formulations, adapted from Sigma-Aldrich application notes [3].
Chromatographic Conditions:
Sample Preparation: For feed samples, homogenize thoroughly and extract 5.0 g with 50 mL of acetonitrile:water (70:30) by shaking mechanically for 30 minutes. Centrifuge at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 μm membrane. Dilute with mobile phase as needed to fall within the calibration range. For injection formulations, dilute directly with mobile phase and filter before analysis [3].
Method Validation Parameters: The method should demonstrate specificity with no interference from excipients, accuracy with recovery of 98-102%, precision with RSD < 2% for repeatability, and robustness against minor variations in mobile phase composition (±5%) and temperature (±2°C). The limit of quantification should be sufficient for residue testing, typically ≤ 0.1 μg/mL [3].
The broth microdilution method provides reliable determination of minimum inhibitory concentrations (MIC) for this compound against bacterial pathogens.
Preparation of Inoculum: Select 3-5 well-isolated colonies of the test organism and inoculate into 5 mL of Mueller-Hinton broth. Incubate at 35±2°C until turbidity matches the 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL). Dilute the suspension with sterile saline or broth to achieve a final inoculum density of 5×10⁵ CFU/mL in each well of the microdilution tray.
Dilution Scheme: Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth across the concentration range of 0.06 μg/mL to 512 μg/mL. Include growth control (no antibiotic) and sterility control (no inoculum) wells. For potentiated sulfonamide testing, incorporate trimethoprim at a fixed ratio of 1:5 with this compound [1].
Incubation and Interpretation: Incubate the trays at 35±2°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth. Compare endpoints to CLSI breakpoints where available, or determine epidemiological cut-off values for resistance detection.
This compound demonstrates a species-dependent toxicological profile with notable variations between laboratory animals. Chronic toxicity studies in rats receiving dietary levels of 800, 1600, and 3200 ppm developed characteristic lens opacities by 23 weeks of exposure [2]. Similarly, dogs administered daily oral doses of 30, 67, and 150 mg/kg developed cataracts within 14 weeks, indicating a consistent oculotoxic effect across species [2]. The toxic dose (TDₗₒ) for rats was established at 16,240 mg/kg over 29 weeks, while dogs exhibited a TDₗₒ of 30,450 mg/kg over the same duration [2].
Additional toxicological findings include endocrine system effects, specifically changes in pituitary and thyroid weights in rats, and serum composition alterations in dogs [2]. These findings suggest that prolonged administration requires careful monitoring for ocular changes and potential endocrine disruption. The personal protective equipment recommendations for handling this compound include eyeshields, gloves, and N95 respirators to minimize occupational exposure [2].
This compound is approved for veterinary use with specific regulatory classifications governing its application. The compound is classified under HS Code 2935009090 with specific tariff provisions [2]. Regulatory guidelines emphasize the importance of withdrawal periods before slaughter or milk collection to prevent residue violations in food-producing animals. The water pollution classification (WGK 3) indicates the compound as a significant water pollutant, requiring appropriate environmental containment measures [3].
Table 3: Safety and Regulatory Profile of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Acute Toxicity (Rat, oral) | TDₗₒ = 16,240 mg/kg/29W-I | [2] |
| Ocular Toxicity | Cataracts in rats and dogs after chronic exposure | [2] |
| Endocrine Effects | Changes in pituitary and thyroid weights | [2] |
| Storage Conditions | 2-8°C, limited shelf life | [3] |
| Water Pollution Class | WGK 3 (highly hazardous to water) | [3] |
| Transport Classification | NONH for all transport modes | [2] |
This compound finds primary application in the treatment and control of respiratory, gastrointestinal, and urinary tract infections in various animal species. The drug is particularly valuable in group treatment scenarios through medicated feed or water administration, allowing efficient herd-level therapy [1] [2]. In swine production systems, this compound is commonly employed against coliform diarrheas and respiratory complex infections when susceptibility is confirmed. For poultry, the drug demonstrates efficacy against fowl cholera and coccidial infections, though resistance patterns should be monitored regularly.
The potentiated formulation of this compound with trimethoprim or ormetoprim significantly expands the therapeutic indications to include refractory soft tissue infections, septicemia, and genitourinary infections that may not respond to sulfonamide monotherapy [1]. The combination approach is particularly valuable in small animal medicine for treating kennel cough, pododermatitis, and prostatitis caused by susceptible organisms. When combined with pyrimethamine, this compound has applications in treating systemic protozoal infections such as toxoplasmosis in susceptible species [1].
Standard dosing recommendations for this compound must be species-specific and account for the route of administration and formulation type.
Ruminants: For cattle and small ruminants, the recommended dosage is 25-50 mg/kg body weight administered orally every 24 hours, with the higher end of the range used for severe infections. For group treatment via medicated feed, provide 400-600 g per ton of complete feed for 5-7 days, ensuring uniform mixing and adequate consumption.
Swine: Administer 25 mg/kg body weight orally every 24 hours, or via medicated water at a concentration of 0.4-0.8 g per gallon for 3-5 days. For prevention in growing pigs, incorporate 100-200 g per ton of complete feed.
Companion Animals: For dogs and cats, the recommended dose is 25 mg/kg every 12 hours for potentiated formulations, or 50 mg/kg every 24 hours for monotherapy. Treatment duration typically ranges from 5-14 days depending on infection severity and clinical response.
Adjustment Considerations: Dose reduction may be necessary in patients with hepatic impairment or renal dysfunction due to altered metabolism and excretion. Animals with urine acidification may require increased fluid intake to prevent crystalluria. The presence of purulent exudates may necessitate higher dosing or alternative therapy due to PABA content neutralizing drug effects [1].
Bovine foot rot (interdigital necrobacillosis) is a highly prevalent infectious disease causing significant economic losses in cattle operations worldwide. The disease is characterized by acute lameness and necrotic lesions in the interdigital space, primarily caused by Fusobacterium necrophorum with potential cooperation from other bacteria such as Porphyromonas levii, Staphylococcus aureus, and Trueperella pyogenes [1]. Foot rot incidence can reach up to 25% in intensive production systems, with approximately 20% of all diagnosed lameness in cattle attributed to this condition [1]. The economic impact is substantial, with estimated costs per case ranging from $8 to $320 due to reduced weight gain, decreased milk production, impaired fertility, and treatment expenses [2].
Sulfaethoxypyridazine is a long-acting sulfonamide antibiotic approved for veterinary use in cattle. As a member of the sulfonamide class, it provides broad-spectrum activity against many pathogens involved in bovine foot rot. This compound remains one of the few sulfonamides permitted for use in lactating dairy cattle under specific conditions, making it a valuable therapeutic option in both beef and dairy operations [3] [4]. These application notes provide comprehensive information on the pharmacological properties, clinical efficacy, and experimental protocols for this compound in the treatment of bovine foot rot, specifically tailored for researchers and drug development professionals.
This compound (C12H14N4O3S) is a synthetic sulfonamide antibiotic with a molecular weight of 294.33 g/mol [5]. It belongs to the class of aminobenzenesulfonamides, characterized by a sulfanilamide backbone with a 6-ethoxy-3-pyridazinyl substitution at the N1 position [5]. The compound behaves as a weak organic acid with amphoteric properties, typical of sulfonamides, and is more soluble in alkaline aqueous solutions than in acidic environments [6]. The ethoxypyridazine substitution contributes to its distinct pharmacokinetic profile, particularly its prolonged duration of action compared to shorter-acting sulfonamides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Chemical Formula | C12H14N4O3S | Molecular structure |
| Molecular Weight | 294.33 g/mol | - |
| Chemical Class | Aminobenzenesulfonamide | Sulfonamide antibiotic |
| IUPAC Name | 4-amino-N-(6-ethoxypyridazin-3-yl)benzene-1-sulfonamide | Systematic nomenclature |
| Solubility | 0.221 mg/mL (predicted) | Water solubility |
| pKa | 6.84 (predicted) | Acid dissociation constant |
This compound is classified as a long-acting sulfonamide in veterinary medicine, with a prolonged elimination half-life that enables sustained antibacterial activity [6]. After oral administration to cattle, the drug demonstrates good bioavailability, though absorption from the ruminoreticulum may be delayed if ruminal stasis is present [6]. Like other sulfonamides, this compound is a weak organic acid with hydrophilic properties, leading to distribution primarily in extracellular fluid [6]. The drug exhibits variable protein binding across species, which influences its volume of distribution and tissue penetration capabilities.
This compound is administered as the sodium salt formulation to enhance water solubility, with each milliliter of commercial solution containing 62.5 mg of sodium this compound [3]. This formulation is particularly suited for oral administration in drinking water for cattle, allowing for practical group treatment regimens. The pharmacokinetic profile of this compound contributes to its extended withdrawal periods, with a meat withdrawal time of 16 days and milk discard time of 72 hours (6 milkings) after the latest treatment [3].
According to Title 21 of the Code of Federal Regulations (21 CFR § 520.2240a), this compound is approved for specific indications in cattle, including foot rot, respiratory infections (pneumonia, shipping fever), calf scours, and as adjunctive therapy in septicemia accompanying mastitis and metritis [3]. The approved dosage regimen for cattle involves administration at 2.5 grams per gallon of drinking water, with a dosing rate of 1 gallon per 100 pounds of body weight per day for 4 consecutive days [3]. The drug must be used as the sole source of sulfonamide during treatment, and federal law restricts its use to or on the order of a licensed veterinarian.
Table 2: FDA-Approved this compound Regimen for Bovine Foot Rot
| Parameter | Specification | Notes |
|---|---|---|
| Dosage Form | Sodium this compound solution | 62.5 mg/mL |
| Administration Route | Oral in drinking water | - |
| Dosage Concentration | 2.5 grams per gallon | Drinking water |
| Dosing Volume | 1 gallon per 100 lbs BW per day | Based on body weight |
| Treatment Duration | 4 consecutive days | - |
| Meat Withdrawal | 16 days | Before slaughter |
| Milk Discard | 72 hours (6 milkings) | After last treatment |
A network meta-analysis of randomized controlled trials for bovine foot rot treatments revealed that various antimicrobial regimens show variable efficacy against interdigital necrobacillosis [2]. While this analysis primarily focused on ceftiofur, oxytetracycline, and tulathromycin, it provides important contextual framework for evaluating sulfonamide efficacy. The meta-analysis encompassed four randomized controlled trials with five interventions involving 565 animals, finding the best efficacy for 6.6 μg/kg oxytetracycline and 1.0 μg/kg ceftiofur sodium administered intramuscularly every 24 hours for 3 consecutive days [2].
This compound remains a viable treatment option particularly in cases where other antimicrobials are contraindicated or when oral administration through drinking water is the most practical approach. The drug's broad-spectrum activity against gram-positive and gram-negative bacteria commonly associated with foot rot, combined with its established regulatory status for use in both beef and dairy cattle, supports its continued relevance in clinical practice. Furthermore, the oral administration route offers advantages in terms of animal handling stress and labor requirements compared to parenteral treatments that require individual animal injections [3].
Objective: To characterize the absorption, distribution, and elimination kinetics of this compound in cattle following oral administration.
Animals and Study Design:
Sample Collection and Processing:
Analytical Method - HPLC Analysis:
Data Analysis:
Objective: To evaluate the clinical efficacy of this compound for the treatment of naturally occurring foot rot in cattle under field conditions.
Trial Design:
Treatment Groups and Dosing:
Assessment Parameters:
Statistical Analysis:
This compound exerts its bacteriostatic activity through competitive inhibition of dihydropterate synthetase (DPS), an essential enzyme in the bacterial folate synthesis pathway [6]. As a structural analog of para-aminobenzoic acid (PABA), the drug competes with PABA for the active site of DPS, thereby inhibiting the conversion of dihydropteridine and PABA to dihydrofolic acid [6]. This sequential blockade prevents the formation of tetrahydrofolic acid, which serves as an essential cofactor in the synthesis of purine bases and ultimately bacterial DNA and RNA [6].
The antibacterial spectrum of this compound includes both gram-positive and gram-negative bacteria, with particular activity against Fusobacterium necrophorum—the primary pathogen in bovine foot rot [1] [6]. The drug demonstrates additional activity against Staphylococcus aureus, Escherichia coli, and other bacteria commonly associated with foot rot infections [1]. Sulfonamides are most effective against rapidly multiplying organisms during the early stages of acute infections, and their efficacy can be reduced in purulent environments due to the release of PABA from decaying neutrophils [6].
Bacterial resistance to this compound can occur through multiple mechanisms, with both chromosomal and plasmid-mediated resistance documented [6]. The most common resistance mechanism involves altered dihydropterate synthetase enzymes with reduced affinity for sulfonamides while maintaining normal binding capacity for PABA [6]. Additionally, some resistant bacteria demonstrate overproduction of PABA, which can overcome the competitive inhibition by swamping the enzyme with natural substrate [6].
Cross-resistance between sulfonamides is frequently observed, meaning that resistance to one sulfonamide often confers resistance to other drugs in the class [6] [4]. Plasmid-mediated sulfonamide resistance in intestinal gram-negative bacteria is often linked with resistance to other antimicrobial classes, particularly ampicillin and tetracycline [6]. The emergence of resistance can be gradual but has become widespread in many animal populations, emphasizing the importance of prudent use principles and antimicrobial stewardship when employing this compound in clinical practice [6] [4].
The comprehensive evaluation of this compound for bovine foot rot treatment involves a systematic approach encompassing multiple research domains. The integrated workflow begins with in vitro susceptibility testing to establish baseline efficacy against target pathogens, progresses through pharmacokinetic studies to optimize dosing regimens, and culminates in controlled clinical trials to validate real-world effectiveness. This multidisciplinary methodology ensures that therapeutic recommendations are grounded in robust scientific evidence and clinical relevance.
Beyond conventional efficacy testing, this compound serves as a valuable compound for various advanced research applications in pharmaceutical development and antimicrobial research. Recent studies have explored the synthesis of novel sulfonamide derivatives using sulfa pyridine scaffolds combined with different aromatic aldehydes, resulting in compounds with enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa [8]. These next-generation sulfonamides have demonstrated improved inhibitory effects compared to traditional sulfamethoxazole and sulfisoxazole, with 1-4 fold greater potency against certain bacterial strains [8].
Additional research avenues include the investigation of synergistic combinations with diaminopyrimidines such as trimethoprim, which inhibits dihydrofolate reductase to create sequential blockade of the bacterial folate synthesis pathway [6]. This approach transforms the bacteriostatic activity of this compound into a bactericidal effect against susceptible organisms, potentially enhancing clinical efficacy in severe foot rot cases [6]. Research into alternative delivery systems, including sustained-release formulations and targeted drug delivery approaches, represents another promising direction for optimizing the therapeutic application of this compound in food animal medicine.
This compound has established withdrawal periods to ensure food safety, with a meat withdrawal time of 16 days before slaughter and a milk discard time of 72 hours (6 milkings) after the latest treatment [3]. These intervals are designed to allow for complete drug clearance from edible tissues and milk, thereby preventing potential human exposure to drug residues. Adherence to these withdrawal periods is critical for regulatory compliance and consumer protection, particularly given that sulfonamides are systemically distributed throughout body tissues after administration [4].
The detection methods for this compound residues have advanced significantly, with high-performance liquid chromatography (HPLC) representing the gold standard for quantitative analysis in tissues and milk [7]. Regulatory agencies have established tolerance limits for various sulfonamides in food products, though it is noteworthy that some sulfonamides such as sulfamethazine and sulfathiazole have zero tolerance in milk due to health concerns [4]. This compound remains one of the few sulfonamides permitted for use in lactating dairy cattle when used according to label directions and with strict observance of milk discard times [3] [4].
From a human health perspective, the primary concern with sulfonamide exposure is the potential for hypersensitivity reactions, which affect approximately 2% of the general population and can range from mild rashes to life-threatening anaphylaxis [4]. Additional health considerations include possible associations with birth defects when exposed during pregnancy, hypothyroidism, and thyroid tumors observed in rodent studies [4]. These potential risks underscore the importance of strict adherence to withdrawal periods and prevention of drug residues in the food chain.
Environmental considerations include the potential for ecosystem contamination through excretion of unchanged drug and metabolites in manure, which can subsequently enter soil and water systems [4]. Sulfonamides can persist in the environment and may contribute to the selection of resistant bacteria in ecosystems adjacent to agricultural operations. Proper manure management and appropriate drug usage are essential for minimizing environmental impact and supporting the long-term sustainability of this compound as a therapeutic option in cattle production systems.
This compound represents a valuable therapeutic tool for the management of bovine foot rot, particularly in situations where oral administration through drinking water is practical and where regulatory restrictions permit its use. The drug's established efficacy, favorable pharmacokinetic profile, and specific approval for foot rot treatment support its continued relevance in cattle production systems. However, the evolving landscape of antimicrobial resistance and increasing emphasis on antimicrobial stewardship necessitate ongoing research to optimize dosing strategies, identify potential synergies with other antimicrobials, and develop updated usage guidelines based on contemporary susceptibility patterns.
Future research directions should include comprehensive surveillance of antimicrobial susceptibility among foot rot pathogens, investigation of novel formulation technologies to enhance bioavailability and duration of action, and development of rapid diagnostic methods to enable targeted therapy based on pathogen identification and resistance profiling. Additionally, further exploration of synergistic combinations with diaminopyrimidines and other antimicrobial classes may help to enhance efficacy while minimizing selection for resistant bacteria. Through continued scientific investigation and responsible clinical application, this compound can maintain its place as a useful component of integrated foot rot management strategies in cattle operations.
The following method was used for the quantification of Sulfamethoxypyridazine (SMP) and other sulfonamides in an aqueous photodegradation study [1].
Table 1: Instrumental Parameters for HPLC Analysis
| Parameter | Specification |
|---|---|
| Instrument | Agilent Technologies Series 1200 HPLC |
| Column | Agilent ZORBAX SB-C18 (5 μm, 4.6 × 150 mm) |
| Detection | UV Detector |
| Wavelength | Specific for SMP (value not provided in the source); other sulfonamides were detected at 260-264 nm [1]. |
| Mobile Phase | Mixture of 50/50% (V/V) Methanol and Acetonitrile [1] |
| Flow Rate | 0.5 mL/min [1] |
| Injection Volume | Not Specified |
| Column Temperature | Not Specified |
The original study focused on degrading SMP, and the HPLC method was used to monitor the concentration of the antibiotic. Here is a summary of the experimental workflow and the specific sample preparation procedure used.
Sample Preparation for Degradation Monitoring:
To adapt this method for your specific needs, consider the following investigations:
The U.S. Food and Drug Administration (FDA) provides a clear protocol for sulfaethoxypyridazine use in cattle. The following table summarizes the essential conditions of use [1]:
| Parameter | Specification |
|---|---|
| Indications for Use | Respiratory infections (pneumonia, shipping fever), foot rot, calf scours; adjunctive therapy in septicemia accompanying mastitis and metritis [1]. |
| Initial Treatment | 2.5 grams per 100 pounds of body weight per day by intravenous injection for not more than 4 days [1]. |
| Follow-up Treatment | Administered via drinking water or tablets for 3 days following the initial intravenous treatment [1]. |
| Slaughter Withdrawal | Do not treat within 16 days of slaughter [1]. |
| Milk Discard | Milk taken during treatment and for 72 hours (6 milkings) after the latest treatment must not be used for food [1]. |
| Legal Restriction | Restricted to use by or on the order of a licensed veterinarian [1]. |
The sequence of administration is critical for treatment efficacy and compliance with regulations. The following workflow outlines the core steps:
Monitoring this compound in environmental samples requires sensitive and broad-spectrum techniques. Recent research has focused on advanced methods:
This compound can enter the environment through agricultural runoff and wastewater discharge. Understanding its behavior is crucial for environmental risk assessment.
Adherence to regulatory standards for water used in pharmaceutical preparations is essential.
This compound administration in cattle is a regulated practice with a defined protocol of initial intravenous injection followed by oral delivery via drinking water. Researchers must adhere to withdrawal periods and be aware of the drug's potential environmental impact. Advanced analytical methods are available for monitoring residues in food and the environment.
Sulfonamide antibiotics inhibit bacterial growth by targeting the folate biosynthesis pathway. Resistance is primarily mediated through two major mechanisms: mutations in the chromosomal folP gene and acquisition of plasmid-borne sul genes [1] [2].
Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of the enzyme dihydropteroate synthase (DHPS). DHPS, encoded by the folP gene, catalyzes a key step in the synthesis of folate. Sulfonamides competitively inhibit DHPS, disrupting the production of nucleotides and DNA [3] [1] [2]. This pathway is absent in humans, who obtain folate from their diet, making it a selective antibacterial target [3].
The following table summarizes the two primary genetic mechanisms conferring sulfonamide resistance.
| Resistance Mechanism | Genetic Basis | Molecular Consequence | Key Feature |
|---|---|---|---|
| Plasmid-borne Resistance | Acquisition of sul genes (sul1, sul2, sul3) encoding alternative DHPS enzymes [3] [1] [2] |
Sulfa-insensitive DHPS (Sul enzymes) with remodeled pABA-binding site; a critical Phe-Gly sequence blocks sulfonamide binding while maintaining pABA affinity [1] [2] [4] | Horizontally transferable via plasmids; often linked with other antibiotic resistance genes [1] [5] |
| Chromosomal Mutation | Mutations in the native chromosomal folP gene [3] [1] |
Amino acid substitutions in DHPS active site (often in loops 1 & 2) reduce affinity for sulfonamides, increasing the Michaelis constant ((K_M)) for the drug [1] [2] [4] | Arises from vertical evolution; may involve a fitness trade-off that can be compensated by secondary mutations [3] |
The diagram below illustrates the streamlined workflow for investigating these resistance mechanisms.
This PCR-based protocol identifies the presence of plasmid-borne sul genes in bacterial isolates [4] [5].
sul1, sul2, and sul3 [5].sul1 and sul2 [5]:sul3 [5]:This protocol measures the inhibition of DHPS or Sul enzyme activity by sulfonamides, quantifying drug efficacy [1] [2].
The table below summarizes kinetic parameters that highlight the molecular basis of resistance, demonstrating how Sul enzymes discriminate against drugs.
| Enzyme | (K_M) for pABA (µM) | (K_i) for SMX (µM) | Catalytic Efficiency ((k_{cat}/K_M)) for pABA (s⁻¹mM⁻¹) | Fold-Change in Efficiency (pABA vs. SMX) |
|---|---|---|---|---|
| EcDHPS | ~8.4 | 5.1 | ~1,190,000 | ~1 (No discrimination) |
| Sul1 | ~8.4 | >1,000 | ~1,190,000 | >200,000 |
| Sul2 | ~8.4 | >1,000 | ~1,190,000 | >200,000 |
| Sul3 | ~8.4 | >1,000 | ~1,190,000 | >200,000 |
Source: Adapted from [1] [2]. SMX: Sulfamethoxazole. The data shows Sul enzymes bind pABA as effectively as DHPS but are profoundly insensitive to sulfonamide inhibition.
The following diagram illustrates the critical structural mechanism conferring resistance in Sul enzymes, focusing on the Phe-Gly motif.
Understanding the molecular mechanisms of sulfonamide resistance is crucial for public health and drug discovery. The pervasive spread of sul genes via mobile genetic elements and their environmental persistence, even in the absence of direct antibiotic selection, presents a major challenge [6] [5]. Future efforts to revitalize this drug class could focus on designing next-generation sulfonamides that overcome the Phe-Gly barrier in Sul enzymes or developing combination therapies that target resistant bacteria through alternative pathways.
This compound is a synthetic antimicrobial compound belonging to the sulfonamide class, which functions as a competitive inhibitor of dihydropteroate synthase in the folate synthesis pathway of bacteria. This mechanism of action disrupts the production of tetrahydrofolate, an essential cofactor for nucleic acid synthesis, ultimately leading to inhibition of bacterial growth and proliferation. This compound is classified among the standard-use sulfonamides in veterinary medicine, typically administered at intervals of 6-24 hours depending on the species and infection severity. As with other sulfonamides, it exhibits activity against both gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, Salmonella, and Pasteurella species. [1]
The detection and quantification of this compound residues in animal tissues is critical for ensuring food safety and compliance with international regulatory standards. Many jurisdictions, including the European Union and United States, have established a maximum residue limit (MRL) of 100 μg/kg for individual sulfonamides in animal tissues, with some regulations applying this limit to the total of all sulfonamide residues present. According to the Canadian target tissue list for residue analysis, kidney is designated as the primary target tissue for monitoring this compound residues in both cattle and swine, reflecting this tissue's role as a residue depletion organ. These monitoring protocols help ensure that concentrations in target tissues indicate safety across all edible tissues. [2] [3] [1]
This compound (CAS 963-14-4) has the molecular formula C₁₂H₁₄N₄O₃S and a molecular weight of 294.33 g/mol. As with other sulfonamides, it is characterized by an unsubstituted amine group on the benzene ring and a sulfonamide group parallel to the amine. The compound is typically obtained with a purity of ≥97% for analytical purposes. Sulfonamides generally behave as weak organic acids with pKa values ranging between 4.8 and 8.6, making them more soluble in alkaline aqueous solutions than in acidic environments. This amphoteric nature influences their distribution patterns and extraction efficiency from biological matrices. [4] [1]
This compound's pharmacokinetic profile determines its residue depletion patterns in edible tissues. Sulfonamides are hydrophilic compounds that distribute primarily in extracellular fluid, with distribution patterns influenced by ionization state, tissue vascularity, and protein binding capacity. Studies comparing sulfonamide formulations in piglets have revealed that tissue half-life varies significantly between formulations (21.19 hours versus 17.36 hours in one study), indicating that the volume of distribution – itself dependent on drug lipophilicity – plays a crucial role in determining clearance periods during late-stage drug elimination. This understanding is essential for establishing appropriate withdrawal periods before treated animals enter the food chain. [3] [1]
Table 1: Physicochemical and Regulatory Profile of this compound
| Property Category | Specification | Reference |
|---|---|---|
| Chemical Structure | 4-Amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide | [4] |
| CAS Registry Number | 963-14-4 | [4] |
| Molecular Formula | C₁₂H₁₄N₄O₃S | [4] |
| Molecular Weight | 294.33 g/mol | [4] |
| Purity (Analytical Standard) | ≥97% | [4] |
| Mechanism of Action | Competitive inhibition of dihydropteroate synthase | [4] [1] |
| Veterinary Classification | Standard-use sulfonamide | [1] |
| Primary Target Tissues | Kidney (cattle, swine) | [2] |
| MRL (Various Jurisdictions) | 100 μg/kg for individual sulfonamides | [3] [5] |
Modern analytical methods for detecting this compound in animal tissues typically employ a multi-residue approach that can simultaneously identify and quantify multiple sulfonamide compounds. A recently developed method enables the simultaneous determination of 31 sulfonamides in various livestock matrices using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This comprehensive approach utilizes a triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) operating in positive mode. The chromatographic separation is achieved using a C18 column with dimensions of 150 × 2.1 mm and 1.8 μm particle size, maintained at 40°C. The mobile phase consists of (A) 10 mM ammonium formate in water and (B) 10 mM ammonium formate in methanol, with a flow rate of 0.3 mL/min and a injection volume of 2 μL. [5]
The mass spectrometric detection employs multiple reaction monitoring (MRM) with optimized transitions for each sulfonamide. For this compound, the specific transition monitored is 295.1→156.0 (quantification) and 295.1→108.0 (confirmation), with a collision energy of 15 eV for both transitions. The ion source parameters typically include: desolvation temperature of 450°C, desolvation gas flow of 800 L/h, cone gas flow of 150 L/h, and collision gas flow of 0.15 mL/min. The capillary voltage is set at 3.5 kV. This method achieves a limit of detection (LOD) of 0.3-5 ng/g and a limit of quantification (LOQ) of 1-19 ng/g for various sulfonamides in tissue matrices, well below the established MRL of 100 μg/kg. [5]
Table 2: Performance Characteristics of Multi-Residue Sulfonamide Analysis in Livestock Tissues
| Performance Parameter | Specification | Reference |
|---|---|---|
| Analytical Technique | UHPLC-MS/MS with ESI+ | [5] |
| Number of Sulfonamides | 31 compounds simultaneously | [5] |
| Linearity Range | 0.05 to 4 μg/mL | [5] |
| Correlation Coefficient (r²) | >0.98 | [5] |
| Limit of Detection (LOD) | 0.3-5 ng/g | [5] |
| Limit of Quantification (LOQ) | 1-19 ng/g | [5] |
| Average Recovery | 85-109% | [5] |
| Precision (CV) | <22% | [5] |
| Matrix Effects | <15% for most compounds | [5] |
The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach that has been optimized for sulfonamide extraction from complex tissue matrices. The procedure begins with homogenization of tissue samples using a food blender, followed by accurate weighing of 2.0±0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube. The extraction is performed using 10 mL of 0.1% acetic acid in acetonitrile, which is added to the sample followed by vigorous shaking for 10 minutes. The extraction efficiency is enhanced by the addition of a salt mixture containing 1 g sodium chloride (NaCl) and 4 g anhydrous magnesium sulfate (MgSO₄), which promotes partitioning of the analytes into the organic phase while removing water. The sample is then centrifuged at 4700 × g for 10 minutes at 4°C to achieve phase separation. [6] [5]
The cleanup step utilizes dispersive solid-phase extraction (d-SPE) with 150 mg PSA (primary secondary amine) and 150 mg C18 sorbent added to a 5-mL aliquot of the extract. The mixture is shaken for 10 minutes and centrifuged again under the same conditions. To remove lipid interferences, 10 mL of n-hexane saturated with acetonitrile is added to the extract, mixed, and discarded after phase separation. The final extract is concentrated under a gentle stream of nitrogen at 40°C until complete dryness, and the residue is reconstituted in 1 mL of methanol:water (50:50, v/v). The reconstituted extract is filtered through a 0.2-μm nylon membrane prior to LC-MS/MS analysis. This optimized sample preparation protocol has demonstrated average recoveries of 85-109% for sulfonamides across different tissue matrices, with coefficient of variation below 22%. [5]
Figure 1: Experimental Workflow for this compound Residue Analysis in Animal Tissues. The sample preparation process follows a modified QuEChERS approach with three distinct phases: extraction, cleanup, and preparation for instrumental analysis. Key steps include tissue homogenization, extraction with acidified acetonitrile, dispersive solid-phase extraction cleanup, and final preparation for UHPLC-MS/MS analysis. [5]
The analytical method for this compound detection in animal tissues should be rigorously validated according to international guidelines such as Codex Alimentarius (CAC/GL 71-2009) or European Commission Decision 2002/657/EC. The validation must establish linearity across a concentration range of 0.05 to 4 μg/mL, with correlation coefficients (r²) greater than 0.98. Accuracy is determined through recovery experiments, with acceptable ranges of 85-109% for sulfonamides in tissue matrices. Precision is evaluated both within-day (repeatability) and between-days (reproducibility), with coefficients of variation not exceeding 22%. The method should demonstrate specificity by showing no interference from other matrix components at the retention time of this compound. [6] [5]
Additional validation parameters include the decision limit (CCα) and detection capability (CCβ), which are determined for this compound using the calibration curve procedure. For substances with established MRLs, CCα is calculated as the corresponding concentration at the MRL plus 1.64 times the standard deviation of the within-laboratory reproducibility of the recovery at the MRL. The limit of detection (LOD) and limit of quantification (LOQ) should be established using signal-to-noise ratios of 3:1 and 10:1, respectively, with LOQ values sufficiently low to ensure reliable detection at the MRL. For this compound, the LOQ should be at least 5-10 times lower than the established MRL of 100 μg/kg. [6] [3]
Regulatory monitoring for this compound residues must adhere to jurisdiction-specific requirements. The maximum residue limit (MRL) of 100 μg/kg for individual sulfonamides is consistently applied across many regulatory frameworks, including the European Union (EU Regulation 37/2010) and Codex Alimentarius. Some countries, including Brazil, apply this limit to the sum of all sulfonamide residues present in the tissue. According to the Canadian regulatory framework, kidney is designated as the target tissue for monitoring this compound residues in cattle and swine, with the understanding that compliance in this tissue ensures safety across all edible tissues. For official control purposes, the method should enable unambiguous identification according to EU criteria, which require a minimum of four identification points for confirmatory methods, typically achieved through monitoring one precursor ion and two product ions. [2] [6] [3]
The analytical method described herein provides a reliable, sensitive, and robust approach for detecting and quantifying this compound residues in animal tissues. The modified QuEChERS sample preparation combined with UHPLC-MS/MS analysis enables high-throughput monitoring of multiple sulfonamide residues simultaneously, meeting the requirements of modern residue surveillance programs. The method's validation parameters confirm its suitability for regulatory compliance testing, with performance characteristics that exceed minimum requirements established by international standards. [5]
This protocol is applicable not only for regulatory monitoring but also for pharmacokinetic studies and residue depletion investigations, providing essential data for establishing appropriate withdrawal periods and ensuring food safety. The comprehensive multi-residue approach allows laboratories to efficiently monitor for this compound alongside 30 other sulfonamides, maximizing resource utilization while maintaining analytical rigor. As regulatory frameworks continue to evolve, particularly with the implementation of Positive List Systems in various countries, such comprehensive multi-residue methods will become increasingly valuable for protecting consumer health and facilitating international trade in animal-derived food products. [6] [5]
Sulfaethoxypyridazine is recognized as one of the few sulfonamide drugs approved for use in lactating dairy cattle [1]. However, the search results, which include current federal regulations and scientific publications, lack the specific numerical withdrawal time for this drug. Here is a summary of the available information:
| Drug Name | Species and Production Class | Withdrawal Time (Meat) | Withdrawal Time (Milk) | Source / Evidence |
|---|---|---|---|---|
| This compound | Lactating dairy cattle | Data Not Found | Data Not Found | Listed as an approved sulfonamide; specific withdrawal period not provided [1]. |
| Sulfadimethoxine (for reference) | Lactating dairy cows | Not specified in source | Established, but duration not specified in abstract [2] | A related sulfonamide; highlights that withdrawal studies are conducted but details are not available in these results. |
Although the specific data for this compound is unavailable, the general methodology for establishing a withdrawal period is standardized. The following workflow outlines the key stages of this process. The scientific foundation for this process involves pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) in the target species [3].
The process for determining a withdrawal time, as inferred from regulatory frameworks and related research, involves several critical stages [1] [2]:
In a professional or research context, the following points are critical:
For a research team aiming to fill this data gap or conduct a related study, the following high-level protocol, based on standard practices, can serve as a starting point.
Detailed Methodology:
Sulfaethoxypyridazine is a sulfonamide antibiotic permitted for use in veterinary medicine [1]. Its use in lactating dairy cattle is a specific exception to a broader prohibition.
The following table summarizes the key regulatory and safety information for this drug:
| Aspect | Details |
|---|---|
| Drug Class | Sulfonamide antibiotic [3] [4] |
| Veterinary Use | Approved for use in animals; used in feedstuffs and for systematic infections [1] |
| Regulatory Status in Lactating Dairy Cows | Extra-label use of most sulfonamides is prohibited; use is allowed only per the approved label for this compound and two other specific sulfonamides [2] [3] |
| Primary Health Concern | Potential for acute hypersensitivity (allergic) reactions in humans consuming residues; about 2% of the population is severely allergic [4] |
| Other Health Risks | Potential for adverse effects like rashes, headaches, anemia, and, in animal studies, birth defects and thyroid tumors [4] |
| Withdrawal Time Source | For extra-label use, the veterinarian must establish an extended withdrawal period using scientific sources like the Food Animal Residue Avoidance Databank (FARAD) [2] [3]. For labeled use, the approved withdrawal time should be followed. |
Since a specific discard time was not located in the public search, the established professional methodology for determining this critical parameter is outlined below. This workflow integrates regulatory requirements with scientific residue avoidance practices.
Determine Use Context: First, establish if the drug is being used strictly according to its approved label. If so, the discard period listed on the label is legally binding [2] [5]. If the use is extra-label (e.g., for a different disease or at a different dosage than specified on the label), the veterinarian must operate under the constraints of the Animal Medicinal Drug Use Clarification Act (AMDUCA) [2] [3].
Adhere to ELDU Regulations: For extra-label drug use (ELDU), the veterinarian must work within a valid Veterinarian-Client-Patient Relationship (VCPR) and maintain detailed records for at least two years. The drug must be properly labeled with the veterinarian's specified instructions and discard time [2] [5].
Establish a Scientifically-Supported Withdrawal Period: The core of the protocol is to determine a conservative withdrawal period that ensures milk residues fall below the established safe level.
Direct information on sulfaethoxypyridazine (SEP) is scarce. The table below summarizes the key findings from the search results.
| Aspect | Details |
|---|---|
| General Toxicity Profile | Based on the sulfonamide (SA) drug class. Potential for allergic reactions, blood disorders, and kidney issues [1] [2]. |
| Specific Chronic Toxicity | Cataract Formation: One study reported cataract development in dogs and rats after prolonged feeding of this compound [3]. |
| Ecotoxicity & Chronic Effects | Predicted Chronic Aquatic Toxicity: As a sulfonamide, its degradation intermediates may have significant chronic toxicity to aquatic organisms, a trait observed in other SAs like Sulfamethoxypyridazine (SMP) [4]. |
| Neurotoxicity | Potential Risk: Exposure to SAs at environmentally relevant concentrations can induce neurobehavioral effects and depressive-like symptoms in zebrafish, impacting folate synthesis and carbonic anhydrase metabolism [5]. |
While specific protocols for toxicity studies on SEP were not found, the following information on analytical methods is available.
| Method | Application / Finding | Key Details |
|---|---|---|
| Dual-Wavelength Fluorescence Polarization Immunoassay (DWFPIA) | Simultaneous detection of multiple sulfonamides and antibacterial synergists in food samples like milk [6]. | A homogeneous, high-throughput method. Recovery rates for sulfonamides in milk: 81.7–97.2%. Can be completed in about 15 minutes, including sample pretreatment [6]. |
| Direct Injection HPLC-Q-TOF-MS | Detection of veterinary drug residues in honey, including various sulfonamides [7]. | Allows for "dilute and shoot" analysis, minimizing sample preparation. Useful for targeted and non-targeted screening of chemical residues [7]. |
The following diagram illustrates the potential molecular pathways for sulfonamide-induced neurotoxicity, based on a zebrafish model. This can provide a framework for investigating this compound.
Q: What is the biggest safety concern I should be aware of when handling this compound in a research setting? A: The most specific toxic effect reported is cataract formation in animals after prolonged exposure [3]. Standard precautions for handling sulfonamides should be strictly followed, including the use of personal protective equipment (PPE) to prevent ingestion, inhalation, or skin contact.
Q: Are the degradation products of this compound a concern? A: Yes, based on studies of similar sulfonamides. The degradation of drugs in this class can produce intermediates that exhibit chronic aquatic toxicity [4]. Proper disposal of waste is essential to mitigate environmental risk.
Q: What is a rapid screening method for detecting this compound in samples like milk? A: A Dual-Wavelength Fluorescence Polarization Immunoassay (DWFPIA) has been developed for the simultaneous detection of multiple sulfonamides in milk, offering high-throughput results in about 15 minutes [6].
Q: What molecular pathways might be involved in this compound's toxicity? A: While not directly confirmed for SEP, studies on other sulfonamides point to two primary mechanisms: inhibition of folate synthesis and inhibition of carbonic anhydrase metabolism, which can lead to neurodevelopmental toxicity [5].
The table below summarizes the core quantitative data from the principal study, which established the cataractogenic effect of sulfaethoxypyridazine in dogs and rats [1].
| Species | Dosage Regimen | Exposure Duration | Observed Effect |
|---|---|---|---|
| Dog | Daily oral administration of 30, 67, and 150 mg/kg [2] | By 14 weeks [1] [2] | Development of characteristic lens opacities (cataracts) [1] [2] |
| Rat | Dietary levels of 800, 1600, and 3200 ppm [2] | By 23 weeks [1] [2] | Development of characteristic lens opacities (cataracts) [1] [2] |
This compound is a sulfonamide antibacterial agent. Its primary mechanism of action is as a competitive inhibitor of the enzyme dihydropteroate synthase [3]. This enzyme is critical in the folate synthesis pathway in bacteria. The following diagram illustrates this mechanism and the hypothesized link to cataract formation:
As the diagram shows, while the antibacterial mechanism is well-established, the exact biological pathway leading to cataract formation in specific species remains unclear and is an area for further investigation [1].
Q1: What is the primary evidence linking this compound to cataract development? The key evidence comes from a 1967 toxicology study that demonstrated the development of characteristic lens opacities in dogs and rats following prolonged administration of the drug [1].
Q2: Is this effect seen in all animal species? The available data is limited to dogs and rats. The effect is species-specific, but the full range of susceptible species is not defined in the search results.
Q3: What is the proposed mechanism for this adverse effect? While the exact pathway is not fully elucidated, it is a non-target effect distinct from its antibacterial action. It may involve disruption of critical metabolic pathways in the lens, potentially leading to oxidative stress or protein aggregation [1].
Q4: Where can I obtain this compound for research purposes? The compound is available from chemical suppliers like MedChemExpress (MCE) and Santa Cruz Biotechnology (SCBT) with the explicit note "For research use only" and not for human or veterinary therapeutic use [2] [3].
Given the lack of detailed protocols in the search results, here are critical points to consider based on the available data:
Q1: What is this compound and what is its mechanism of action? this compound is an antibacterial sulfonamide compound [1]. Like other sulfonamides, it functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) [2]. DHPS is a key enzyme in the folate synthesis pathway. This compound, being a structural analog of para-aminobenzoic acid (pABA), binds to the active site of DHPS, preventing the incorporation of pABA into dihydrofolic acid. This disrupts the synthesis of tetrahydrofolate, which is essential for bacterial nucleic acid synthesis, thereby inhibiting bacterial growth [1] [2].
Q2: What are the primary molecular mechanisms of bacterial resistance to sulfonamides like this compound? Resistance develops primarily through two mechanisms, both of which alter the DHPS enzyme to reduce drug binding while preserving its natural function.
sul Genes: This is the most common mechanism. Bacteria acquire plasmid-borne genes (sul1, sul2, sul3, or sul4) that code for alternative, sulfonamide-insensitive DHPS enzymes (Sul enzymes) [3] [2] [4]. These enzymes have a remodeled pABA-binding site, often featuring a critical Phe-Gly sequence, which allows them to discriminate against sulfonamide drugs while retaining the ability to bind the natural substrate, pABA [3].folP Gene: Resistance can also arise from mutations in the native chromosomal folP gene (which encodes DHPS). These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides without significantly affecting the binding of pABA [3] [2].Q3: How can I detect and confirm this compound resistance in bacterial isolates? A combination of phenotypic and genotypic methods is recommended for a comprehensive analysis.
sul1, sul2, sul3, and sul4 [2] [4].folP gene or the acquired sul genes to identify specific resistance-conferring mutations or variants [3].Issue: Investigating the Molecular Basis of Sul Enzyme Resistance
Background: Plasmid-encoded Sul enzymes confer broad resistance to sulfonamides. The objective of this protocol is to characterize the kinetic properties of a purified Sul enzyme and compare them to the native DHPS to understand the mechanism of substrate discrimination.
Protocol 1: Kinetic Analysis of DHPS/Sul Enzyme Activity
This protocol measures the enzyme's activity with its natural substrate (pABA) versus the drug (e.g., Sulfamethoxazole as an analog for this compound).
Kₘ of pABA: Use a saturating, fixed concentration of DHPP and vary the pABA concentration.Kₘ of sulfa drug: Use a saturating, fixed concentration of DHPP and vary the sulfonamide concentration (e.g., Sulfamethoxazole).Kₘ and k꜀ₐₜ for both pABA and the sulfonamide drug for each enzyme [3].Expected Outcome: The Sul enzyme will show a dramatically higher Kₘ (lower affinity) for the sulfonamide drug compared to the native DHPS, while the Kₘ for pABA will remain similar between the two enzymes. This confirms the enzyme's ability to discriminate against the drug.
The table below summarizes the type of kinetic data you can expect from this experiment, based on recent research [3]:
| Enzyme | Kₘ for pABA (µM) | Kₘ for SMX (µM) | Fold-Change in Specificity (k꜀ₐₜ/Kₘ pABA vs. SMX) |
|---|---|---|---|
| DHPS (WT) | ~8.4 | ~280 | ~1 (Reference) |
| Sul1 | ~9.6 | ~1,650,000 | ~176,000 |
| Sul2 | ~5.4 | ~860,000 | ~167,000 |
| Sul3 | ~5.9 | ~960,000 | ~177,000 |
Issue: Monitoring the Emergence of Resistance in a Bacterial Population
Background: Understanding how resistance develops in real-time can inform strategies to counter it. This protocol uses experimental evolution to select for resistant mutants.
Protocol 2: Experimental Evolution for Sulfa Resistance
sul genes.sul genes are found, sequence the folP gene of resistant clones to identify potential resistance-conferring mutations. Recent studies have shown that evolution can lead to the insertion of a Phe-Gly sequence into the active site of the native DHPS, recapitulating the mechanism used by mobile Sul enzymes [3].The workflow for investigating resistance mechanisms is summarized in the following diagram:
sul1 and sul2 genes are widely disseminated in clinical isolates of Gram-negative bacteria like E. coli and K. pneumoniae and are frequently used as markers for anthropogenic pollution and antibiotic resistance spread [3] [2] [4].
The core of a stability-indicating HPLC method involves separating the active ingredient from its degradation products and validating the procedure to ensure it is fit for its purpose [1].
The diagram below outlines the key stages and decision points in this process.
After method development, the analytical procedure must be validated. The table below summarizes the key parameters and typical acceptance criteria based on ICH guidelines [2] [3].
| Validation Parameter | Objective | Typical Experimental Approach | Common Acceptance Criteria |
|---|---|---|---|
| Specificity | Ensure method measures only the analyte [3]. | Forced degradation studies (acid/base, oxidation, heat, light) on drug substance/product [1] [3]. | No interference from impurities/degradants; Peak purity index ≥ 0.99 [1] [3]. |
| Precision | Determine closeness of results under prescribed conditions [3]. | Inject six replicate samples of the same homogeneous preparation. | Relative Standard Deviation (RSD) of assay results ≤ 2.0% [3]. |
| Linearity & Range | Demonstrate proportional results to analyte concentration [3]. | Prepare standard solutions at 5+ concentration levels (e.g., 50-150% of target) [3]. | Correlation coefficient (r) ≥ 0.999 [3]. |
| Accuracy | Determine closeness to true value [3]. | Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate [3]. | Mean recovery of 98.0–102.0% [3]. |
| Robustness | Measure capacity to remain unaffected by small, deliberate variations [3]. | Introduce small changes (e.g., flow rate ±0.1 mL/min, pH ±0.1, temperature ±2°C). | System suitability criteria are met despite variations [3]. |
Here are solutions to common issues encountered during HPLC method development and validation for sulfonamides.
Q1: My Trimethoprim peak is broad and tailing. How can I improve its shape? [1]
Q2: How do I prove my method is "stability-indicating"? [1]
Q3: What are the critical system suitability parameters for my HPLC system? [3]
It's important to note that the available experimental data is for structurally similar sulfa drugs like sulfadiazine and sulfamethoxazole [1] [4]. While the principles and parameters discussed are universally applicable, you should use this information as a starting template. You will need to experimentally confirm and adjust conditions like mobile phase composition, pH, and wavelength specifically for this compound.
Q1: What is the regulatory status of Sulfaethoxypyridazine in food-producing animals? this compound is a sulfonamide antibiotic. According to the U.S. regulatory framework, it is not one of the sulfonamide drugs prohibited for use in lactating dairy cattle [1]. This implies it can be used legally, but strict adherence to withdrawal periods is mandatory to prevent illegal residues in food products.
Q2: What is the fundamental principle for preventing drug residues in food? The cornerstone of residue prevention is the withdrawal period. This is the legally mandated time that must pass between the last administration of a drug to an animal and the time that animal or its products (like meat or milk) can enter the food supply. This period is established during the drug approval process to ensure residue levels decay to safe, legal limits [1].
While specific data for this compound is limited, recent research into removing sulfonamide antibiotics from water can inform experimental approaches. The following table summarizes two advanced adsorption techniques:
| Adsorbent Material | Target Sulfonamides | Reported Adsorption Capacity | Key Mechanism | Reusability |
|---|---|---|---|---|
| M(Co & Ni)-BTC@Wool Composite [2] | Sulfamethazine, Sulfanilamide | 292.44 - 420.38 mg/g | Adsorption via Pseudo-second-order kinetics | Demonstrated to be recyclable |
| N, P-co-doped Graphitic Biochar (NPBC900) [3] | Sulfapyridine | High efficiency (98.33% removal) | Non-radical oxidation (¹O₂) & electron transfer | Exceptional stability and reusability |
Experimental Workflow for Adsorption Studies:
The diagram below outlines a general experimental workflow for evaluating adsorbent materials, based on the methodologies described in the research [2] [3].
For validating the efficiency of any removal strategy, precise detection of residue levels is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for this purpose.
Detailed Protocol: Multi-Residue Analysis by LC-MS/MS
This method is adapted from a procedure developed for detecting sulfonamides, macrolides, and quinolones in cheese and can be tailored for water or tissue analysis [4].
1. Sample Preparation:
2. Solid-Phase Extraction (SPE) Clean-up:
3. LC-MS/MS Analysis:
Q: Why are sulfonamides like this compound a particular environmental concern? Sulfonamides are chemically stable and highly mobile in the environment. They can leach through soil into groundwater, posing a risk of promoting antibiotic-resistant bacteria in the environment [2].
Q: My analytical method needs to be very sensitive. What are the Key Performance Indicators (KPIs) for a method like the one described? For a validated LC-MS/MS method, you should aim for [4]:
The most pertinent scientific literature currently addresses sulfonamides as a broad class. When designing your experiments for this compound specifically, you may need to:
The following table summarizes key experimental findings on SMP degradation from the search results:
| Aspect | Experimental Findings | Key Parameters & Conditions | Citation |
|---|---|---|---|
| Degradation Efficiency | 95.2% removal of 0.071 mM SMP achieved after 20 minutes. | Process: UV/Co(II)/PMS (Peroxymonosulfate). Molar Ratio: SMP:PMS:Co(II) = 1:150:5. | [1] |
| Primary Degradant | Hydroxyl radicals (HO•) identified as the prevailing active species responsible for SMP removal. | Verified via radical scavenger experiments using Tert-butanol (TBA) and methanol (MeOH). | [1] |
| Transformation Products | Eight intermediates identified. Major pathways: hydroxylation of aromatic ring, extrusion of SO₂, oxidation of NH₂ group, and N–S bond cleavage. | Analysis via UHPLC-MS-MS. | [1] |
| Photostability | SMP showed the slowest direct photolysis rate among 11 tested sulfonamides under simulated sunlight. | Compared with sulfonamides like sulfamethoxazole (SMX) and sulfadiazine (SDZ). | [1] |
| Ecotoxicity Note | Chronic toxicities of SMP and its degradation intermediates are more significant than their acute toxicities. | Prediction based on ECOSAR program modelling. | [1] |
Here are detailed methodologies for experiments relevant to studying SMP's stability and transformation.
This method is adapted from research on degrading SMP in a UV/Co(II)/PMS system [1].
This procedure outlines the analysis of transformation products formed during SMP degradation [1].
Based on the broader context of sulfonamide research, here are some common challenges and solutions.
Q: Why is the degradation rate of SMP slower than other sulfonamides in my pilot study?
Q: How can I identify unknown transformation products during SMP degradation?
Q: What is a major ecological concern regarding SMP and its transformation products?
The diagrams below outline the core experimental process for studying SMP degradation and the primary chemical transformation routes.
Sulfaethoxypyridazine belongs to the sulfonamide class, most of which are classified as Class II drugs (low solubility, high permeability) under the Biopharmaceutics Classification System [1]. Their low water solubility is a primary challenge in drug development.
The solubility of sulfonamides is governed by their molecular structure. They are generally weak organic acids, and their solubility is highly dependent on the pH of the solvent, being more soluble in alkaline aqueous solutions [2]. The core issue is that the crystalline structure of these drugs has a high lattice energy, making it energetically unfavorable for the molecules to dissolve.
While direct data for this compound is unavailable, the table below summarizes the solubility behavior of its structural analogs in various binary solvent mixtures. This can guide your initial solvent selection.
| Sulfonamide Drug | Solvent System | Key Solubility Finding | Optimal Solvent Composition |
|---|---|---|---|
| Sulfamethazine [3] | Acetonitrile + Methanol | Solubility increases with temperature; maximum solubility not in pure solvents but in a specific mixture. | Max solubility at w₁ = 0.40 (40% acetonitrile, 60% methanol) at 318.15 K |
| Sulfadiazine [4] | Acetonitrile + 1-Propanol | Process is endothermic; solubility increases with temperature. | Maximum solubility in pure Acetonitrile at 318.15 K |
| Sulfadiazine [5] | N-methyl-2-pyrrolidone (NMP) + Water | Massive solubility enhancement in cosolvent compared to pure water. | Maximum solubility in pure NMP (13,740x higher than in water at 313.15 K) |
| Sulfamerazine & Sulfamethazine [1] | Propylene Glycol + Water | Cosolvency is a common and effective technique for solubility enhancement. | Varies by specific drug; requires experimental determination |
A general observation is that sulfonamide solubility is often highest in cosolvent mixtures rather than in neat solvents, with a maximum typically occurring at a specific ratio [1] [3].
The following workflow outlines the standard shake-flask method, widely used for determining drug solubility in solvent systems.
Q1: Why is the solubility of my sulfonamide not continuously increasing with the cosolvent ratio? It is common to observe a maximum solubility point at an intermediate cosolvent ratio rather than in a pure solvent. This occurs when the solubility parameter of the mixed solvent best matches that of the solute. Beyond this optimal point, the cohesive energy of the solvent mixture may become less compatible with the drug, reducing solubility [3].
Q2: The solubility of my compound is still too low. What other techniques can I consider? Beyond cosolvency, you can explore:
Q3: How can I predict sulfonamide solubility without conducting every experiment? You can use Quantitative Structure-Property Relationship (QSPR) models. General models, such as the Jouyban-Acree model combined with Abraham or Hansen solubility parameters, have been developed specifically for predicting sulfonamide solubility in binary solvent mixtures across different temperatures [1]. These require some initial experimental data for calibration.
Q4: Could the solid form of my drug be changing during the experiment? Yes. It is critical to check for polymorphic changes or solvate formation. After equilibration, you should recover the solid in contact with the saturated solution and analyze it using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). Comparing its melting point and thermogram to the original sample confirms whether the solid phase has remained the same [4].
| Detection Method | Target Compound(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Application Matrix | Key Characteristics |
|---|---|---|---|---|---|
| LC-MS/MS [1] | 31 Sulfonamides (incl. SEP) | 0.3 - 5.0 ng g⁻¹ | 1.0 - 19 ng g⁻¹ | Livestock products (meat, milk, eggs) | Ultra-high sensitivity, multi-residue analysis, requires specialized equipment. |
| Immunoassay [2] | Sulfadimethoxine (SDM) | Not specified for SEP | Not specified for SEP | Water, Milk | Potentially high specificity for single compounds; cross-reactivity with SEP is a key concern. |
| HPLC-UV [3] | SMP, SMX, SDM, TMP, BRO | Not specified for SEP | 200 μg/L (for SDM) | Veterinary formulations | Lower sensitivity, may not be suitable for trace-level analysis. |
For the highest sensitivity in detecting Sulfaethoxypyridazine, the LC-MS/MS method developed for 31 sulfonamides is recommended. The following workflow outlines the key stages of the analytical process [1].
The workflow consists of the following steps:
Sample Collection & Preparation:
Extraction:
Clean-up (Salting-out and d-SPE):
Analysis (LC-MS/MS):
Q1: My method recovery for this compound is low. What could be the issue? Low recovery is often related to the sample preparation stage.
Q2: I am experiencing strong matrix effects that suppress the ionization of my analyte. How can I mitigate this? Matrix effects are a common challenge in LC-MS/MS, especially with complex samples like meat and liver.
Q3: Are there alternatives to LC-MS/MS for detecting this compound? Yes, but they may trade off some sensitivity, specificity, or multi-residue capability.
Sulfaethoxypyridazine (CAS 963-14-4) is an antibacterial sulfonamide compound with the molecular formula C12H14N4O3S [1] [2]. As a sulfonamide, it shares core properties with its drug class that can influence extraction. The main challenge is effectively separating it from complex sample matrices like feed, tissues, or environmental samples, which requires efficient extraction and careful cleanup to avoid interference [3].
The core strategy for extracting sulfonamides involves a solid-liquid extraction (SLE) followed by a clean-up and pre-concentration step, most commonly Solid Phase Extraction (SPE) [4] [3].
The table below summarizes key options and parameters for each step based on methods for related sulfonamides.
| Step | Method / Sorbent | Key Parameters & Examples |
|---|---|---|
| Solid-Liquid Extraction | Ethyl Acetate/Methanol/Acetonitrile Mixture | 50:25:25 (v/v/v) ratio showed good recoveries for sulfonamides in feed [3]. |
| Water/Methanol Mixture | 20:80 (v/v) [3]. | |
| Methanol/Acetonitrile Mixture | 50:50 (v/v) [3]. | |
| Citrate Buffer/Methanol Mixture | 1:1 (v/v) at pH=4 used for antimicrobials in soil/plant material [4]. | |
| Sample Clean-up (SPE) | Strata-SCX (Strong Cation Exchange) | Condition with 5 mL of 40% acetic acid in acetonitrile; elute with 2% ammonium solution in acetonitrile [3]. |
| Oasis HLB | Condition with 3 mL methanol & 3 mL water; elute with 3 mL methanol [4] [3]. |
Here is a generalized protocol you can adapt, based on methods used for other sulfonamides and antimicrobials [4] [3].
The following workflow can help you systematically diagnose and resolve low recovery issues.
Q1: What is the expected recovery range I should aim for? For a validated method, recovery rates for sulfonamides should be consistent and preferably within the 70-120% range, with relative standard deviations (RSD) for precision below 20% [4] [3]. A specific method for multiple sulfonamides in feed achieved recoveries of 79.3–114.0% [3].
Q2: My recovery is acceptable, but my chromatogram shows many interfering peaks. What should I do? This indicates inadequate sample clean-up. Revisit the SPE washing steps. You can try increasing the volume of wash solvents (acetone, methanol, acetonitrile) or using slightly different solvent strengths to remove co-extracted impurities without eluting your target analyte [3] [5].
Q3: I suspect my crystalline product is impure after extraction and purification. What could be happening? During crystallization, impurities can incorporate through several mechanisms, such as inclusions of mother liquor, surface adsorption, or the formation of solid solutions with structurally similar compounds. Slowing the crystallization rate, using temperature cycling, or implementing a recrystallization step with a different solvent can improve purity [5].
Sulfonamides, including sulfaethoxypyridazine, are synthetic antibiotics that act as competitive antagonists in the bacterial folate synthesis pathway [1] [2]. The following diagram illustrates this mechanism and the synergistic effect of combination therapy.
This compound is categorized as a long-acting sulfonamide [3] [4]. The table below summarizes its key characteristics compared to other types of sulfonamides.
| Feature | This compound (Long-acting) | Standard-Use Sulfonamides (e.g., Sulfadiazine, Sulfamethazine) | Highly Soluble Sulfonamides (e.g., Sulfisoxazole) | Potentiated Sulfonamides (e.g., Trimethoprim-Sulfadiazine) |
|---|---|---|---|---|
| Primary Indication | Systemic infections [3] | Systemic infections [4] | Urinary Tract Infections (UTIs) [4] | Systemic infections; enhanced spectrum [4] |
| Duration of Action | Long-lasting [3] [4] | Short to medium (administered every 6-24 hours) [4] | Short (rapidly excreted) [4] | Varies with formulation [4] |
| Key Feature | Sustained effect, less frequent dosing [3] | Broad use in veterinary medicine [1] [4] | High solubility prevents crystalluria [4] | Bactericidal synergy; broader spectrum [4] |
| Antibacterial Spectrum | Effective against some cocci and colon bacillus [3] | Gram-positive, Gram-negative, Nocardia, some protozoa [4] | Similar to other sulfonamides [4] | Similar to sulfonamides alone, but more effective [4] |
Research into sulfonamides often involves detecting their residues in food and biological samples. Here are two advanced methodological approaches:
The table below summarizes the available tolerance or Maximum Residue Limit (MRL) data for sulfamethazine and sulfadoxine in food-producing animals. Note that regulatory frameworks differ between jurisdictions [1] [2].
| Drug Name | Jurisdiction | Animal Species | Edible Tissues | Tolerance / MRL | Basis / Marker Residue |
|---|---|---|---|---|---|
| Sulfamethazine (Sulfadimidine) [3] | U.S. FDA | Not specified in results | Not specified in results | Information missing from search results | |
| Sulfadoxine [3] | U.S. FDA | Not specified in results | Not specified in results | Information missing from search results | |
| Sulfamethazine | Canada [2] | Chickens, Turkeys | Muscle | 0.1 ppm | |
| Sulfamethazine | Canada [2] | Chickens, Turkeys | Liver, Kidney | 0.1 ppm | |
| Sulfamethazine | Canada [2] | Swine | Muscle | 0.1 ppm | |
| Sulfamethazine | Canada [2] | Swine | Liver, Kidney | 0.1 ppm | |
| Sulfadoxine | Canada [2] | Cattle | Muscle | 0.1 ppm | |
| Sulfadoxine | Canada [2] | Cattle | Liver | 0.1 ppm | |
| Sulfadoxine | Canada [2] | Cattle | Kidney | 0.1 ppm | |
| Sulfadoxine | Canada [2] | Cattle | Fat | 0.1 ppm |
Key Safety and Operational Notes:
A 2024 study detailed a Thin-Layer Chromatography coupled with Surface-Enhanced Raman Scattering (TLC-SERS) method for rapid detection of six sulfonamides, including sulfamethazine and sulfadoxine [4]. This protocol is highly relevant for comparing the detectability of different sulfonamides.
1. Experimental Workflow The following diagram illustrates the key steps of the TLC-SERS analytical protocol:
2. Detailed Protocol [4]
TLC Separation
SERS Detection
3. Performance Data [4] The method demonstrated high sensitivity and precision for detecting the target drugs:
Based on the gathered information, here are critical factors for researchers to consider:
The table below summarizes the key properties of this compound found in the search results [1]:
| Property | Description |
|---|---|
| Chemical Name | 3-Sulfanilamido-6-methoxypyridazine |
| Primary Use | Treatment of dermatitis herpetiformis (human medicine); used in combination with trimethoprim |
| Pharmacokinetics | Rapidly absorbed, long-acting compound (plasma half-life ~38 hours) |
| Protein Binding | High (~96%) |
| Key Consideration | Use largely discontinued due to frequent adverse effects |
This compound is a member of the sulfonamide class of antibiotics. The following table outlines the general antibacterial spectrum and mechanism of action shared by these drugs [2] [3].
| Aspect | Details |
|---|---|
| General Antibacterial Spectrum | Gram-positive and Gram-negative bacteria, Nocardia, Actinomyces, and some protozoa (e.g., coccidia, Toxoplasma). |
| Mechanism of Action | Competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). Sulfonamides are structural analogues of PABA (para-aminobenzoic acid), a substrate in the bacterial folate synthesis pathway. |
| Result of Inhibition | Disruption of the synthesis of folic acid, which is essential for bacterial nucleic acid (DNA, RNA) synthesis. This action is primarily bacteriostatic. |
The following diagram illustrates this mechanism and the site of action for potentiated sulfonamide combinations:
Since a direct comparison was not found, here is a generalized protocol for evaluating sulfonamide activity, which is representative of how such a comparison could be conducted experimentally [4] [5] [6].
Sulfonamides work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria [1] [2]. Cross-resistance occurs because resistance mechanisms alter this common target in a way that affects all sulfonamides similarly.
The diagram below illustrates the two primary genetic mechanisms behind this cross-resistance.
The Phe-Gly sequence in Sul enzymes is a critical discovery. This specific alteration in the enzyme's structure allows it to physically block sulfonamide binding while still performing its essential biological function with the natural substrate, pABA [1]. This is why a single mechanism can confer resistance across the entire drug class.
To experimentally investigate and confirm cross-resistance, including for this compound, you can employ the following established methodologies.
| Methodology | Key Objective | Experimental & Analytical Notes |
|---|---|---|
| Antimicrobial Susceptibility Testing (AST) [2] [3] | Determine Minimum Inhibitory Concentration (MIC) shifts across sulfonamides. | Use standard broth microdilution or disk diffusion against a panel of clinical isolates and reference strains. |
| PCR-based Genotyping [3] | Detect presence of sul1, sul2, and sul3 resistance genes. | Design primers for specific sul genes; use conventional or real-time PCR on bacterial DNA from clinical or environmental samples. |
| Enzyme Kinetics & Inhibition Assays [1] | Measure kinetic parameters (KM, kcat) and inhibitor constants (Ki). | Use purified DHPS and Sul enzymes with pABA and various sulfonamides; monitor pyrophosphate (PPi) release or product formation. |
The phenomenon of cross-resistance significantly impacts drug development and clinical practice. The high degree of cross-resistance means that developing new sulfonamides without first addressing this shared resistance mechanism is unlikely to be successful [2] [3]. Current research focuses on understanding the precise molecular architecture of Sul enzymes to design novel inhibitors that bypass existing resistance, such as compounds that bind outside the mutated PABA pocket [1].
While the search results confirm the principle of cross-resistance, they lack head-to-head experimental data for this compound. To proceed, you could:
The table below summarizes two distinct methodological approaches for detecting sulfaethoxypyridazine, illustrating the trade-offs between scope, sensitivity, and complexity.
| Method Characteristic | Multi-Residue LC-MS/MS (31 SAs) | HPLC with Fluorescence Detection (SAs in Feeds) |
|---|---|---|
| Methodology | Liquid Chromatography-Tandem Mass Spectrometry [1] | High-Performance Liquid Chromatography with Fluorescence Detection [2] |
| Sample Matrices | Livestock products (beef, pork, chicken, eggs, milk) [1] | Non-target animal feeds [2] |
| Sample Preparation | Modified QuEChERS with d-SPE clean-up [1] | Extraction with ethyl acetate/methanol/acetonitrile; clean-up on Strata-SCX cartridge [2] |
| Key Performance Data | ||
| ➠ Limit of Detection (LOD) | 0.3 - 5 ng/g [1] | 34.5 - 79.5 μg/kg (for 5 SAs) [2] |
| ➠ Limit of Quantification (LOQ) | 1 - 19 ng/g [1] | 41.3 - 89.9 μg/kg (for 5 SAs) [2] |
| ➠ Average Recovery (%) | 85 - 109% [1] | 79.3 - 114.0% [2] |
| Primary Advantages | High sensitivity; confirms 31 drugs simultaneously; complies with MRL monitoring [1] | Cost-effective for specific analytes; avoids need for expensive MS instrumentation [2] |
For a researcher to replicate or evaluate these methods, the specific experimental workflows are crucial.
This method is designed for high-throughput monitoring of 31 sulfonamides, including this compound, in various animal tissues [1].
The following diagram illustrates this multi-residue analysis workflow:
This method offers a sensitive yet more accessible alternative for analyzing a smaller subset of sulfonamides in complex feed matrices, which requires a derivatization step [2].
The workflow for the HPLC-FLD method, highlighting the unique derivatization step, is shown below:
When selecting a method for validating this compound detection, consider these key aspects: